molecular formula C32H26O10 B1228792 Aurasperone A CAS No. 15085-74-2

Aurasperone A

Cat. No.: B1228792
CAS No.: 15085-74-2
M. Wt: 570.5 g/mol
InChI Key: QAHRSPAZSGMZMT-UHFFFAOYSA-N
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Description

Aurasperone A is a dimeric naphthopyran compound with the molecular formula C32H26O10. It was originally isolated from the marine-derived fungus Aspergillus niger. This compound has garnered significant attention due to its potent antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurasperone A can be synthesized through various chemical reactions involving naphthopyran derivatives. The synthesis typically involves the dimerization of specific naphthopyran precursors under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the dimerization process .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Aspergillus niger in large-scale fermentation processes. The fungus is grown in nutrient-rich media, and the compound is extracted from the fungal biomass using organic solvents. The extracted compound is then purified through chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Aurasperone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Aurasperone A has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

15085-74-2

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3

InChI Key

QAHRSPAZSGMZMT-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC

melting_point

207 °C

15085-74-2

physical_description

Solid

Synonyms

aurasperone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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